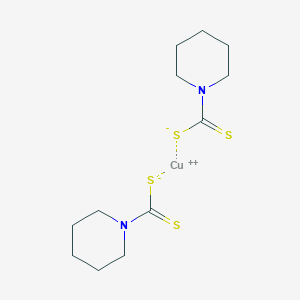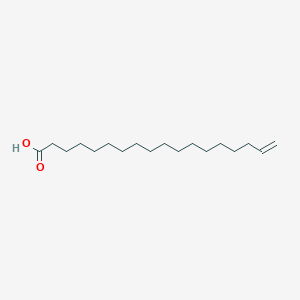
17-Octadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Octadecenoic acid, also known as oleic acid, is a monounsaturated fatty acid with the chemical formula C18H34O2. It is a common component of many vegetable oils, including olive oil, canola oil, and sunflower oil. Oleic acid is also found in animal fats, such as lard and tallow. In recent years, there has been increasing interest in the scientific research application of oleic acid due to its potential health benefits.
Wissenschaftliche Forschungsanwendungen
Myocardial Imaging Applications
- 17-Octadecenoic acid derivatives, such as radioiodinated 18-iodo-17-octadecenoic acid, have been studied for their potential in myocardial imaging. These compounds exhibit high myocardial uptake and retention, demonstrating their potential for use in heart imaging techniques (Knapp et al., 1984).
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
- The cis octadecenoic acids, including variants of 17-octadecenoic acid, have been characterized using NMR spectroscopy. This research contributes to the understanding of molecular structures and the identification of specific isomers (Gunstone & Ismail, 1967).
Synthesis and Characterization in Marine Organisms
- Novel fatty acids related to 17-octadecenoic acid have been identified in marine organisms, such as the Siphonarid limpet. The discovery and synthesis of these acids broaden the understanding of fatty acid diversity in nature (Carballeira et al., 2001).
Antidiabetic Activity Research
- In vitro studies have suggested that octadecenoic acid derivatives, closely related to 17-octadecenoic acid, show promise in antidiabetic applications. These compounds exhibit strong inhibitory effects on enzymes relevant to diabetes management (Channabasava et al., 2014).
Antiprotozoal Activity Investigations
- Certain methyl-branched derivatives of 17-octadecenoic acid have displayed antiprotozoal activity, particularly against Leishmania donovani, indicating their potential use in treating protozoal infections (Carballeira et al., 2009).
Biotransformation and Production of Oxygenated Fatty Acids
- Research has explored the production of oxygenated unsaturated fatty acids from linoleic acids by microorganisms like Bacillus megaterium, which includes derivatives of 17-octadecenoic acid. These studies are significant for industrial production of novel fatty acids (Hou, 2005).
Biofuel Research
- The impact of varying content of 9-Octadecenoic acid (a close relative of 17-octadecenoic acid) in biofuel on the performance and emissions of a compression ignition engine has been investigated, highlighting its relevance in renewable energy research (Dinesha et al., 2018).
Eigenschaften
CAS-Nummer |
19307-16-5 |
|---|---|
Produktname |
17-Octadecenoic acid |
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
octadec-17-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2H,1,3-17H2,(H,19,20) |
InChI-Schlüssel |
CYSXFFUIJWHWRH-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
C=CCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



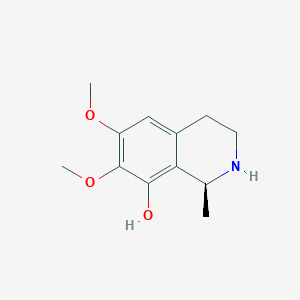
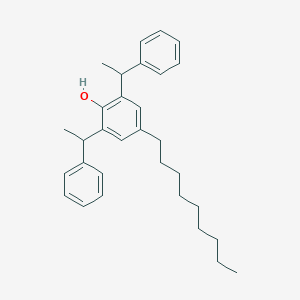
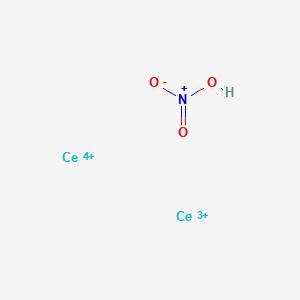
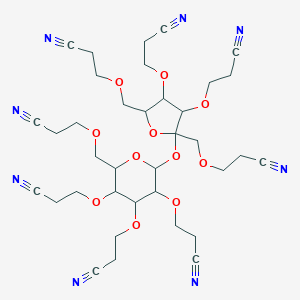
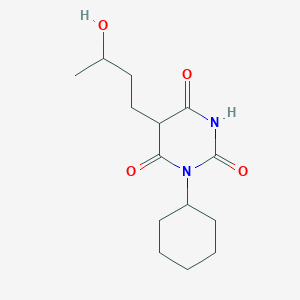

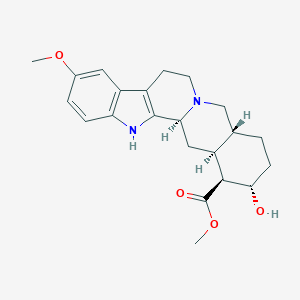
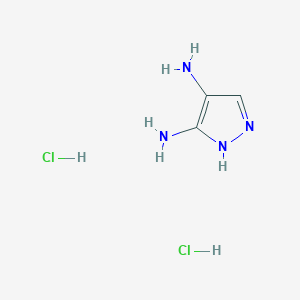


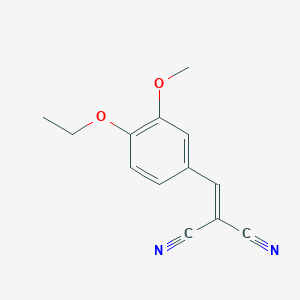
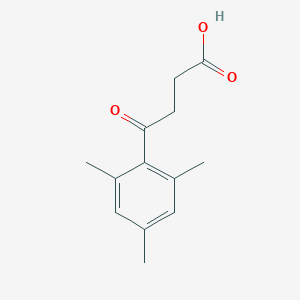
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)
